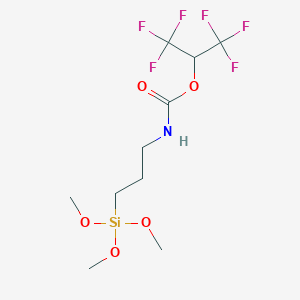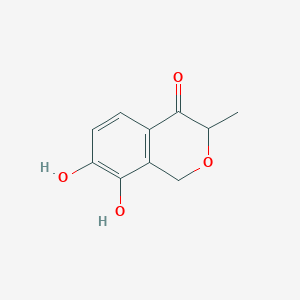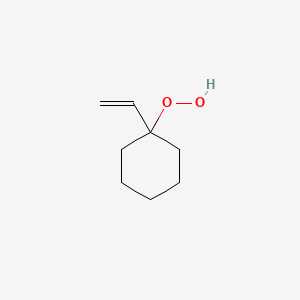
1-Ethenylcyclohexane-1-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenylcyclohexane-1-peroxol is an organic compound characterized by the presence of a peroxol group attached to a cyclohexane ring with an ethenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenylcyclohexane-1-peroxol can be synthesized through the peroxidation of 1-ethenylcyclohexane. The reaction typically involves the use of hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxol compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced catalysts and reaction monitoring systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenylcyclohexane-1-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can be further oxidized to form more complex peroxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form 1-ethenylcyclohexanol or other reduced derivatives.
Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of substituted cyclohexane derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), acetic acid, sulfuric acid.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products:
Oxidation: Complex peroxides, oxygenated derivatives.
Reduction: 1-Ethenylcyclohexanol.
Substitution: Substituted cyclohexane derivatives.
Scientific Research Applications
1-Ethenylcyclohexane-1-peroxol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its oxidative properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-ethenylcyclohexane-1-peroxol involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxol group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and potential antimicrobial effects. The compound’s ability to generate ROS makes it a valuable tool in both biological and chemical research.
Comparison with Similar Compounds
1-Ethynyl-1-cyclohexanol: Similar in structure but contains an ethynyl group instead of an ethenyl group.
Cyclohexanol: Lacks the ethenyl and peroxol groups, making it less reactive.
1-Ethynylcyclohexene: Contains an ethynyl group and a double bond in the cyclohexane ring.
Uniqueness: 1-Ethenylcyclohexane-1-peroxol is unique due to the presence of both the ethenyl and peroxol groups, which confer distinct chemical reactivity and potential applications. Its ability to generate ROS sets it apart from other similar compounds, making it particularly valuable in oxidative and antimicrobial research.
Properties
CAS No. |
4065-85-4 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-ethenyl-1-hydroperoxycyclohexane |
InChI |
InChI=1S/C8H14O2/c1-2-8(10-9)6-4-3-5-7-8/h2,9H,1,3-7H2 |
InChI Key |
ZYVQSSMRWAFMJD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CCCCC1)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide](/img/structure/B14127491.png)
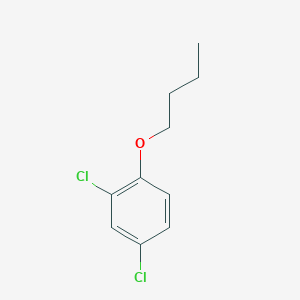
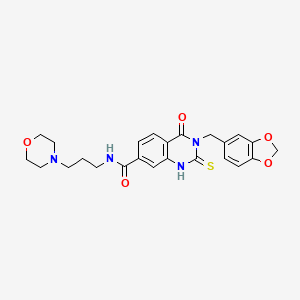
![1-(4-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127519.png)
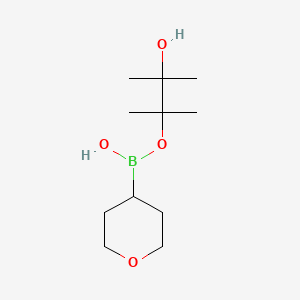

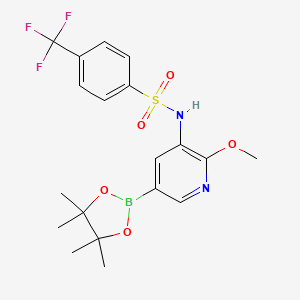


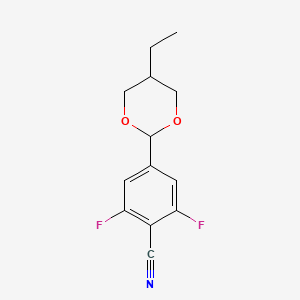
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-valine](/img/structure/B14127567.png)
